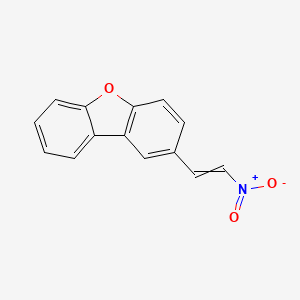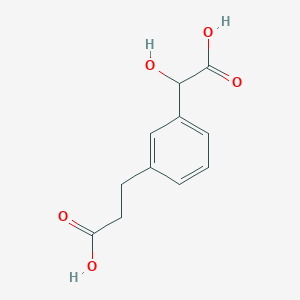
(3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid is an organic compound belonging to the class of carboxylic acids It features a phenyl ring substituted with a carboxy(hydroxy)methyl group and a propanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-phenylpropionic acid with formaldehyde and a suitable oxidizing agent to introduce the carboxy(hydroxy)methyl group . The reaction typically requires acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxy(hydroxy)methyl group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid is used as an intermediate in the synthesis of more complex organic molecules.
Biology
Its structure can be modified to create analogs that serve as probes or inhibitors in biochemical studies .
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The compound’s ability to interact with biological targets makes it a candidate for drug development and pharmacological research .
Industry
Industrially, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other industrial products .
Mecanismo De Acción
The mechanism of action of (3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes, influencing various biochemical processes. Its carboxy(hydroxy)methyl group allows it to form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylpropionic acid: A simpler analog with a phenyl ring and a propanoic acid chain.
4-Hydroxyphenylpropanoic acid: Contains a hydroxyl group on the phenyl ring, offering different reactivity and applications.
3-Hydroxyphenylpropanoic acid: Features a hydroxyl group on the phenyl ring, similar to (3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid but without the carboxy(hydroxy)methyl group.
Uniqueness
This compound is unique due to the presence of both a carboxy(hydroxy)methyl group and a propanoic acid chain. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H12O5 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
3-[3-[carboxy(hydroxy)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C11H12O5/c12-9(13)5-4-7-2-1-3-8(6-7)10(14)11(15)16/h1-3,6,10,14H,4-5H2,(H,12,13)(H,15,16) |
Clave InChI |
NLOGYSDWJDIOKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(C(=O)O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)
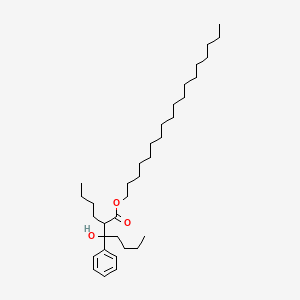
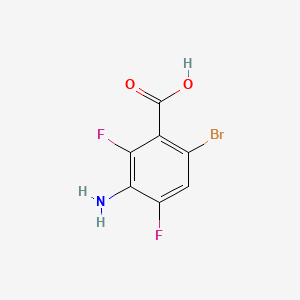
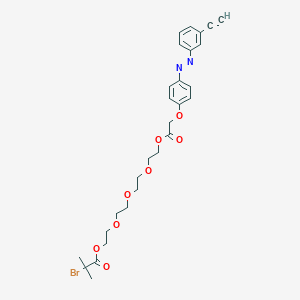
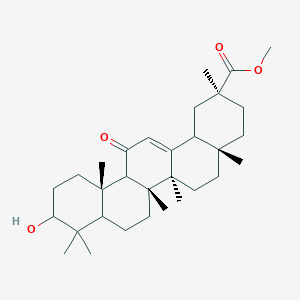
![ethyl 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate](/img/structure/B14789487.png)
![Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate](/img/structure/B14789496.png)
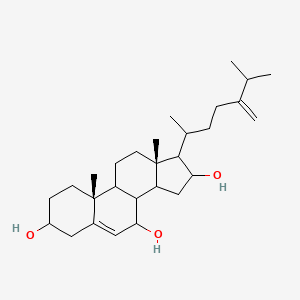
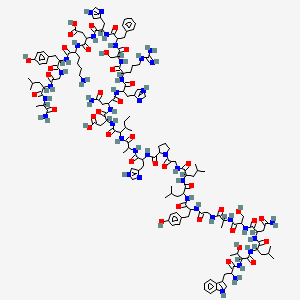
![2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14789511.png)
![Benzofuro[4,3,2-efg]-2-benzazocin-6-ol, 1,2,3,4,6,7,7a,11c-octahydro-9-methoxy-2-methyl-, hydrobromide](/img/structure/B14789519.png)
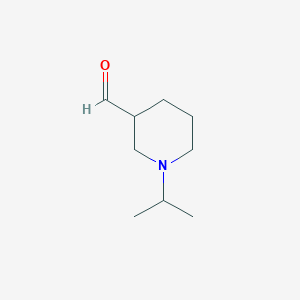
![2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B14789523.png)
